molecular formula C20H25N5O2 B6497190 N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-41-0

N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B6497190
CAS RN: 946279-41-0
M. Wt: 367.4 g/mol
InChI Key: HLYLFDOYGUDWHR-UHFFFAOYSA-N
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Description

“N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound that belongs to the class of 1,2,4-triazoles . 1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives generally involves the reaction of 1,2,4-triazole-3-carboxylates with amines under mild conditions . Both primary and secondary aliphatic and aromatic amines can be utilized . This environmentally benign reaction proceeds in toluene under microwave conditions .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can act as effective mono- or bi-nucleophiles in controlled multidirectional reactions .

Future Directions

1,2,4-Triazoles have attracted remarkable attention due to their widespread potential pharmaceutical activity . Future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-cycloheptyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-8-10-16(11-9-14)24-12-13-25-19(27)17(22-23-20(24)25)18(26)21-15-6-4-2-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYLFDOYGUDWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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